2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in cancer cells or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(3-methylphenyl)acetamide
- 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-phenylacetamide
Uniqueness
The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
332388-06-4 |
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Molecular Formula |
C30H27N3OS |
Molecular Weight |
477.6g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3OS/c1-4-22-12-8-9-21(3)29(22)33-28(34)19-35-30-26(18-31)25(23-10-6-5-7-11-23)17-27(32-30)24-15-13-20(2)14-16-24/h5-17H,4,19H2,1-3H3,(H,33,34) |
InChI Key |
BUIBUDUCDIHWIF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
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